molecular formula C10H16NO9S2·K B192396 Sinigrin potassium CAS No. 3952-98-5

Sinigrin potassium

Cat. No. B192396
CAS RN: 3952-98-5
M. Wt: 397.5 g/mol
InChI Key: QKFAFSGJTMHRRY-ICSBZGNSSA-M
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Description

Sinigrin potassium salt is a primary reference standard with certified absolute purity . It is a natural aliphatic glucosinolate present in plants of the Brassicaceae family, such as broccoli and brussels sprouts, and the seeds of Brassica nigra (mustard seeds) which contain high amounts of sinigrin .


Synthesis Analysis

Sinigrin is biosynthesised from the amino acid methionine in a multi-step pathway . The chemical structure of sinigrin had been established by 1930 . It was unclear whether the C=N bond was in the Z (or syn) form, with sulfur and oxygen substituents on the same side of the double bond, or the alternative E form in which they are on opposite sides . The matter was settled by X-ray crystallography of its potassium salt in 1963 .


Molecular Structure Analysis

Sinigrin is a glucose derivative with β-D-glucopyranose configuration . It is now known that all natural glucosinolates are of Z form .


Chemical Reactions Analysis

Glucosinolates, such as Sinigrin, are broken down enzymatically by myrosinase, mainly into isothiocyanates, cyanides, and thiocyanates which are the main bioactives, responsible for pharmacological effects .


Physical And Chemical Properties Analysis

Sinigrin potassium salt has a molar mass of 359.36 g·mol−1 . It is a glucose derivative with β-D-glucopyranose configuration .

Scientific Research Applications

Therapeutic Benefits of Sinigrin

  • Summary of Application : Sinigrin is a natural aliphatic glucosinolate present in plants of the Brassicaceae family, such as broccoli, brussels sprouts, and mustard seeds . It has been used for its medicinal properties since ancient times . Studies have revealed that sinigrin has anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, wound healing properties, and biofumigation .
  • Methods of Application : The biological actions of sinigrin are dependent on the levels and classes of glucosinolates present . Glucosinolates are broken down enzymatically by myrosinase into isothiocyanates, cyanides, and thiocyanates, which are responsible for pharmacological effects .
  • Results or Outcomes : The therapeutic activities of sinigrin, such as anticancer, anti-inflammatory, antibacterial, antifungal, antioxidant, wound healing effects, and biofumigation have been discussed .

Anticancer Potential of Sinigrin

  • Summary of Application : Sinigrin, a precursor of allyl isothiocyanate, exhibits diverse biological activities and has an immense role against cancer proliferation .
  • Methods of Application : The roots of Raphanus sativus were lyophilized to obtain a stable powder, which were extracted and passed through an ion-exchange column to obtain a sinigrin-rich fraction . An RP-HPLC method using a C18 analytical column was used for chromatographic separation and quantification of sinigrin in the prepared fraction .
  • Results or Outcomes : The MTT assay was performed for the sinigrin-rich fraction using three different human cancer cell lines, viz. prostate cancer (DU-145), colon adenocarcinoma (HCT-15), and melanoma (A-375) .

Biofumigation

  • Summary of Application : Sinigrin has been found to have biofumigation properties . Biofumigation is a method used in agriculture to control soil-borne pests and diseases .
  • Methods of Application : When sinigrin-containing plant tissue is crushed or otherwise damaged, the enzyme myrosinase degrades sinigrin to a mustard oil (allyl isothiocyanate), which is responsible for the biofumigation effect .
  • Results or Outcomes : The biofumigation effect of sinigrin can help control soil-borne pests and diseases, contributing to healthier crops .

Antitumor Activity

  • Summary of Application : Sinigrin has been found to have antitumor activity .
  • Methods of Application : The antitumor activity of sinigrin was determined by measuring the relative inhibitory capacity of tumors growing in HL60 cells .
  • Results or Outcomes : The study found that sinigrin has potential antitumor activity .

Inhibition of Liver Tumor Cells

  • Summary of Application : Sinigrin has been found to significantly inhibit the proliferation of liver tumor cells .
  • Methods of Application : The antitumor activity of sinigrin was determined by measuring the relative inhibitory capacity of tumors growing in liver cells .
  • Results or Outcomes : It was found that sinigrin significantly inhibited the proliferation of liver tumor cells and the number of surface tumors in the rat liver was lessened .

Antimicrobial Activity

  • Summary of Application : Sinigrin has been found to have antimicrobial activity .
  • Methods of Application : The study indicated that the films with nanoparticulation that contain sinigrin in oriental mustard significantly exhibited more antimicrobial activity than films without nanoparticulation .
  • Results or Outcomes : Hence it was concluded that the nanopartiulation of CMC significantly enhanced the antimicrobial effects of the films having sinigrin .

Future Directions

While studies conducted on the pharmacological activities of sinigrin have revealed anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, wound healing properties and biofumigation , the information on known biological activities is very limited and, hence, further studies still need to be conducted and its molecular mechanisms also need to be explored .

properties

IUPAC Name

potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/q;+1/p-1/b11-6+;/t5-,7-,8+,9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFAFSGJTMHRRY-OCFLFPRFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16KNO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 1-(beta-D-glucopyranosylthio)but-3-enylideneaminooxysulphonate

CAS RN

3952-98-5
Record name Potassium 1-(β-D-glucopyranosylthio)but-3-enylideneaminooxysulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.406
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
RE Marsh, J Waser - Acta Crystallographica Section B: Structural …, 1970 - scripts.iucr.org
The crystal used for measuring intensities was ground to a sphere (Bond, 1951) of diameter 0.209 ram. It was mounted about an arbitrary axis. Intensities were collected, using Ni-…
Number of citations: 75 scripts.iucr.org
MH Benn, MG Ettlinger - Chemical Communications (London), 1965 - pubs.rsc.org
The general route from hydroxamoyl chlorides to mustard oil glucosides, which was used for synthesis5 of sinalbin, the other classical mustard oil glucoside, served also to reach sinigrin…
Number of citations: 27 pubs.rsc.org
M Marcinkowska, HH Jeleń - Molecules, 2020 - mdpi.com
… 2 mmol/L of sinigrin potassium salt or glucotropaeolin potassium … 2 mmol/L of sinigrin potassium salt or glucotropaeolin potassium … (2 mmol/L of sinigrin potassium salt or glucotropaeolin …
Number of citations: 8 www.mdpi.com
M Maldini, S Baima, G Morelli… - Journal of Mass …, 2012 - Wiley Online Library
… potassium salt, glucoraphanin potassium salt, glucoiberin potassium salt, glucoerucin potassium salt, progoitrin potassium salt, gluconapin potassium salt, sinigrin potassium salt and …
F Natella, M Maldini, M Nardini, E Azzini, MS Foddai… - Food chemistry, 2016 - Elsevier
… potassium salt, glucoraphanin potassium salt, glucoiberin potassium salt, glucoerucin potassium salt, progoitrin potassium salt, gluconapin potassium salt, sinigrin potassium salt and …
Number of citations: 49 www.sciencedirect.com
J Špak, L Kolářová, J Lewis, GR Fenwick - Biologia plantarum, 1993 - Springer
The effect of glucosinolates sinigrin, progoitrin, epiprogroitrin, gluconapin, gluconapoleiferin, glucobrassicanapin, glucotropaeolin and gluconasturtiin without and with the glucosinolate-…
Number of citations: 3 link.springer.com
MG Ettlinger, GP Dateo Jr… - Proceedings of the …, 1961 - National Acad Sciences
though the enzymes havenot to our knowledge been completely separated, their relative proportion varies immensely between mustard flour and different extracts. The cleavage of …
Number of citations: 162 www.pnas.org
DA Jogdeo, K Niranjan… - Journal of Chemical …, 2000 - Wiley Online Library
This paper describes the results of a study on use of the adsorption–regeneration technique for recovery of dissolved allyl isothiocyanate(AITC) which is present in significant quantities …
Number of citations: 20 onlinelibrary.wiley.com
TH Iversen - Protoplasma, 1970 - Springer
A method for electron microscopic cytochemical localization of aβ-thioglucosidase (myrosinase) has been developed. Since sulphate is one of the products of the hydrolysis of sinigrin …
Number of citations: 54 link.springer.com
J GerendÁs, J PodestÁt, T Stahl… - Journal of agricultural …, 2009 - ACS Publications
… Commercially available sinigrin (sinigrin potassium salt, purity > 97%, PhytoLab GmbH & Co. KG, Vestenbergsgreuth, Germany) served as external standard. …
Number of citations: 33 pubs.acs.org

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